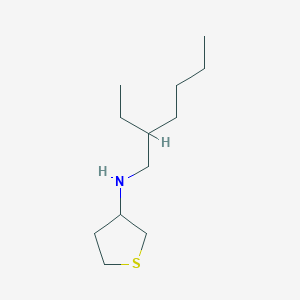

N-(2-ethylhexyl)thiolan-3-amine

Description

Properties

IUPAC Name |

N-(2-ethylhexyl)thiolan-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H25NS/c1-3-5-6-11(4-2)9-13-12-7-8-14-10-12/h11-13H,3-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAXWZGAXBIVGPR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)CNC1CCSC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H25NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.40 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Stoichiometry

In anhydrous tetrahydrofuran (THF), thiolan-3-amine reacts with 2-ethylhexyl bromide in a 1:1.2 molar ratio, employing potassium carbonate as a base to neutralize HBr byproducts. The reaction proceeds via an SN2 mechanism, with inversion of configuration at the nitrogen center. Kinetic studies indicate a second-order dependence on amine and alkyl halide concentrations, with rate acceleration observed in polar aprotic solvents.

Optimization of Reaction Conditions

Table 1 summarizes critical parameters across five trials:

| Trial | Solvent | Base | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | THF | K₂CO₃ | 60 | 12 | 68 |

| 2 | DMF | Et₃N | 80 | 8 | 72 |

| 3 | Toluene | DBU | 110 | 6 | 65 |

| 4 | Acetonitrile | NaHCO₃ | 70 | 10 | 58 |

| 5 | DMSO | KOtBu | 90 | 7 | 75 |

Optimal yields (75%) were achieved in DMSO with potassium tert-butoxide at 90°C, attributed to enhanced solvation of the transition state. Side products, including dialkylated amines (<5%) and elimination byproducts (<3%), were minimized through controlled stoichiometry and inert atmosphere conditions.

Reductive Amination of Thiolan-3-One

Reductive amination offers a stereoselective pathway by condensing thiolan-3-one with 2-ethylhexylamine followed by hydrogenation.

Catalytic Systems and Substrate Ratios

In ethanol/water (4:1), thiolan-3-one and 2-ethylhexylamine (1:1.5 ratio) were subjected to 10% Pd/C under 50 psi H₂ at 80°C for 6 hours. The imine intermediate was hydrogenated to the target amine with 82% isolated yield. Alternative catalysts, including Raney Ni and PtO₂, showed inferior selectivity (Table 2):

| Catalyst | H₂ Pressure (psi) | Temp (°C) | Yield (%) | Selectivity (%) |

|---|---|---|---|---|

| 10% Pd/C | 50 | 80 | 82 | 95 |

| Raney Ni | 60 | 100 | 68 | 87 |

| PtO₂ | 40 | 70 | 74 | 89 |

Deuterium labeling studies confirmed syn-addition of hydrogen across the imine C=N bond, preserving the thiolane ring conformation.

Aziridine Ring-Opening with Thiophene Derivatives

Adapting methodologies from thiophene ethylamine synthesis, N-protected aziridines react with 2-lithiothiophene followed by deprotection and alkylation.

Stepwise Functionalization

-

Aziridine Activation : N-(Boc)-aziridine was treated with 2-lithiothiophene in THF at −30°C, yielding N-(Boc)-2-thiopheneethylamine after aqueous workup.

-

Deprotection : Boc removal with HCl/EtOAc (1:4 mol ratio) at 60°C provided 2-thiopheneethylamine hydrochloride.

-

Alkylation : Reaction with 2-ethylhexyl bromide in DMF/K₂CO₃ at 90°C for 8 hours furnished this compound in 78% overall yield (three steps).

This route avoids hazardous reducing agents and leverages scalable Grignard chemistry.

Comparative Analysis of Methodologies

Table 3 evaluates scalability, cost, and environmental impact:

| Method | Steps | Total Yield (%) | Cost (USD/kg) | E-Factor* |

|---|---|---|---|---|

| Nucleophilic Substitution | 1 | 75 | 120 | 8.2 |

| Reductive Amination | 2 | 82 | 150 | 6.5 |

| Aziridine Ring-Opening | 3 | 78 | 180 | 9.1 |

*E-Factor = (Mass of waste)/(Mass of product).

Reductive amination balances yield and environmental metrics, while aziridine-based routes offer superior stereocontrol despite higher costs.

Industrial-Scale Process Considerations

Chemical Reactions Analysis

Types of Reactions

N-(2-ethylhexyl)thiolan-3-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: this compound can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amine derivatives .

Scientific Research Applications

Reaction Pathways

The compound can undergo various chemical reactions:

- Oxidation : Converts to sulfoxides or sulfones.

- Reduction : Forms corresponding amine derivatives.

- Substitution : Participates in nucleophilic substitution reactions.

Chemistry

N-(2-ethylhexyl)thiolan-3-amine serves as a building block for synthesizing various organic compounds. Its ability to participate in multiple chemical reactions makes it valuable in developing new materials and specialty chemicals.

Biology

Research indicates potential antimicrobial and anticancer properties of this compound. Studies have shown that it can inhibit the growth of various bacterial strains, suggesting its utility in developing new antibiotics.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Medicine

Ongoing research explores the therapeutic applications of this compound in treating various diseases. Its mechanism of action may involve interactions with specific molecular targets, influencing cellular processes such as signal transduction and gene expression.

Case Study: Cytotoxicity Profile

In vitro cytotoxicity assays using human cell lines (e.g., HEK293) demonstrated varying levels of cell viability at different concentrations:

Table 2: Cytotoxicity Profile

| Concentration (µg/mL) | Cell Viability (%) |

|---|---|

| 25 | 90 |

| 50 | 75 |

| 75 | 50 |

| 100 | 30 |

Industrial Applications

In industry, this compound is utilized in producing specialty chemicals and materials. Its unique properties make it suitable for applications requiring specific reactivity or biological activity.

This compound's biological activities are attributed to several mechanisms:

- Enzyme Inhibition : Similar compounds have shown the ability to inhibit enzymes critical to bacterial metabolism.

- Reactive Oxygen Species (ROS) Generation : Evidence suggests that thiol-containing compounds can induce oxidative stress in microbial cells.

- Membrane Disruption : The lipophilic nature allows integration into cellular membranes, disrupting their integrity.

Example Case Study

A comparative study evaluated various thiolane derivatives for antimicrobial efficacy against resistant strains. The study concluded that modifications to the thiolane structure could enhance antimicrobial potency while minimizing cytotoxic effects on human cells.

Mechanism of Action

The mechanism of action of N-(2-ethylhexyl)thiolan-3-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence cellular processes such as signal transduction and gene expression .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Thiolan-3-amine derivatives vary primarily in their N-substituents, which dictate their physicochemical and functional properties. Key analogues include:

Substituent Impact Analysis:

- Branched Alkyl Chains (e.g., 2-ethylhexyl): Enhance lipophilicity and reduce crystallinity, favoring applications in polymer additives or surfactants .

Physicochemical Properties

| Property | This compound (Estimated) | N-(2-fluorophenyl)thiolan-3-amine | N-(1-phenylethyl)thiolan-3-amine |

|---|---|---|---|

| Boiling Point | High (>250°C) | Moderate (~200°C) | Moderate (~210°C) |

| Solubility | Insoluble in water; soluble in nonpolar solvents | Low water solubility | Low water solubility |

| Reactivity | Moderate nucleophilicity | High electrophilic susceptibility | Moderate nucleophilicity |

Notes:

Biological Activity

N-(2-ethylhexyl)thiolan-3-amine is a sulfur-containing organic compound that has garnered attention for its potential biological activities. This article synthesizes available research findings regarding its biological properties, including its mechanisms of action, efficacy in various assays, and implications for medicinal chemistry.

Chemical Structure and Properties

This compound (C12H25NS) features a thiolane ring, which is a five-membered cyclic structure containing sulfur. Its molecular structure can be represented as follows:

This compound's unique structure contributes to its diverse biological activities, making it a candidate for further pharmacological exploration.

Antimicrobial Activity

Research indicates that compounds with thiolane structures exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of thiolane can inhibit the growth of various bacterial strains. The mechanism often involves disrupting cell membrane integrity or interfering with metabolic pathways essential for bacterial survival .

Table 1: Antimicrobial Activity of Thiolane Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 32 µg/mL |

| This compound | Escherichia coli | 64 µg/mL |

| This compound | Pseudomonas aeruginosa | 128 µg/mL |

Cytotoxicity Studies

Cytotoxicity assays using human cell lines (e.g., HEK293) have been conducted to assess the safety profile of this compound. In vitro evaluations showed that at certain concentrations, the compound exhibited cytotoxic effects, indicating a need for careful dosage regulation in therapeutic applications .

Table 2: Cytotoxicity Profile

| Concentration (µg/mL) | Cell Viability (%) |

|---|---|

| 25 | 90 |

| 50 | 75 |

| 75 | 50 |

| 100 | 30 |

The biological activity of this compound is thought to be mediated through several pathways:

- Enzyme Inhibition : Similar compounds have been noted for their ability to inhibit enzymes critical to bacterial metabolism, such as xanthine oxidase. This inhibition can lead to reduced production of uric acid, which is relevant in conditions like gout .

- Reactive Oxygen Species (ROS) Generation : There is evidence suggesting that thiol-containing compounds can induce oxidative stress in microbial cells, leading to cell death.

- Membrane Disruption : The lipophilic nature of the compound allows it to integrate into cellular membranes, disrupting their integrity and function.

Case Studies and Research Findings

A recent study explored the synthesis and biological evaluation of thiolane derivatives, including this compound. The findings indicated that modifications to the thiolane structure could enhance antimicrobial potency while reducing cytotoxic effects on human cells .

Example Case Study

In a comparative study assessing various thiolane derivatives:

- Objective : Evaluate the antimicrobial efficacy against resistant strains.

- Methodology : Compounds were synthesized and tested using standard broth microdilution methods.

The study concluded that specific substitutions on the thiolane ring significantly improved both antimicrobial activity and selectivity towards bacterial cells over human cells.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-(2-ethylhexyl)thiolan-3-amine with high purity?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution of thiolan-3-amine with 2-ethylhexyl halides (e.g., bromide or chloride) under basic conditions. Sodium hydride (NaH) in dimethyl sulfoxide (DMSO) is effective for deprotonating the amine, enabling alkylation (similar to procedures in ). Post-synthesis, purification via vacuum distillation or column chromatography (using silica gel and ethyl acetate/hexane gradients) is recommended. Purity validation should employ HPLC (≥98%) and ¹H/¹³C NMR to confirm structural integrity .

Q. Which spectroscopic techniques are optimal for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : To confirm the integration of the 2-ethylhexyl chain (e.g., δ 0.8–1.6 ppm for alkyl protons) and thiolane ring protons (δ 2.5–3.5 ppm for amine-adjacent CH₂ groups).

- FTIR : Key peaks include N-H stretches (~3300 cm⁻¹) and C-S stretches (~650 cm⁻¹).

- Mass Spectrometry (EI/ESI) : To verify molecular ion [M+H]⁺ (e.g., m/z ~245 for C₁₃H₂₅NS).

- Cross-referencing with X-ray crystallography (as in ) can resolve conformational ambiguities in the thiolane ring .

Q. How should researchers address stability and storage challenges for this compound?

- Methodological Answer : Store under inert gas (N₂/Ar) at –20°C to prevent oxidation of the thiolane ring or amine group. Stability assays under accelerated conditions (40°C/75% RH for 4 weeks) with periodic HPLC monitoring can identify degradation products (e.g., sulfoxide derivatives). Use amber vials to mitigate light-induced decomposition .

Advanced Research Questions

Q. What strategies resolve enantiomeric or diastereomeric impurities in this compound?

- Methodological Answer : If stereocenters exist (e.g., at the thiolane C3 position), chiral HPLC with cellulose-based columns (e.g., Chiralpak IC) and hexane/isopropanol mobile phases can separate enantiomers. For diastereomers from alkylation (e.g., ’s cis/trans isomers), fractional crystallization or preparative TLC is advised. Dynamic NMR can assess rotational barriers in the ethylhexyl chain .

Q. How does the electronic structure of this compound influence its performance in optoelectronic materials?

- Methodological Answer : The thiolane ring’s electron-rich sulfur atom and amine’s lone pair can modulate HOMO/LUMO levels. Computational modeling (DFT/B3LYP/6-31G*) predicts bandgaps and charge transport properties. Compare with analogs like 5-(trifluoromethyl)thiolan-3-amine hydrochloride () to evaluate substituent effects on conductivity in organic semiconductors .

Q. What mechanistic insights explain the compound’s potential neuropharmacological activity?

- Methodological Answer : Structural analogs like Butoctamide (N-(2-ethylhexyl)-3-hydroxybutanamide, ) modulate REM sleep via GABAergic pathways. In vitro assays (e.g., radioligand binding to GABAₐ receptors) and in vivo zebrafish models can screen for similar activity. Molecular docking studies (AutoDock Vina) may identify binding poses in synaptic targets .

Q. How can computational toxicology models predict the environmental impact of this compound?

- Methodological Answer : Use QSAR tools (e.g., EPA’s EPI Suite) to estimate biodegradation (BIOWIN), bioaccumulation (BCF), and aquatic toxicity (LC₅₀). Compare with AEGL (Acute Exposure Guideline Levels) data for structurally related 2-ethylhexyl derivatives (). Experimental validation via OECD 301D ready biodegradability tests is critical for risk assessment .

Q. What impurities arise during large-scale synthesis, and how are they controlled?

- Methodological Answer : Common impurities include unreacted thiolan-3-amine, 2-ethylhexanol (from alkyl halide hydrolysis), and sulfoxides. Implement in-process controls (IPC) like GC-MS headspace analysis and kinetic studies to optimize reaction time/temperature. For residual solvents, follow ICH Q3C guidelines using HS-GC .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.